3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. The compound features a 4-chlorophenyl substituent at position 3 and a cyclopentyl group at position 7.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-cyclopentyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c23-15-7-5-14(6-8-15)19-12-26-22-17(21(19)25)9-10-20-18(22)11-24(13-27-20)16-3-1-2-4-16/h5-10,12,16H,1-4,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKQJZIZDRPCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Oxazine Ring: The oxazine ring is introduced via a cyclization reaction involving the chromene intermediate and an amine derivative, often under basic conditions.
Substitution Reactions: The 4-chlorophenyl and cyclopentyl groups are introduced through substitution reactions, typically using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and cyclopentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Chromeno-oxazinone derivatives exhibit significant variability in properties based on substituent groups. Below is a comparative analysis of key analogues:
Table 1: Substituent Variations and Key Properties of Analogues
Key Observations:
- Substituent Bulk and Solubility: The cyclopentyl group in the target compound may enhance lipophilicity compared to smaller groups like hydroxybutyl (4a) or thienylmethyl (3). However, polar substituents (e.g., hydroxypentyl in 4b) improve water solubility, as indicated by IR data showing hydroxyl stretches .
- Spectral Trends: Aromatic protons in 4-ClPh derivatives (e.g., 6l) resonate near δ 7.3–8.0, consistent with electron-withdrawing Cl effects. Methoxy groups (4a, 4b) downfield-shift adjacent protons .
Structural and Crystallographic Insights
- Crystal Packing: Analogues like 10-(4-ClPh)-9-(4-FPh)-... () adopt planar conformations stabilized by π-π stacking and halogen interactions. The cyclopentyl group in the target compound may induce steric effects, altering packing efficiency .
- Hydrogen Bonding: Hydroxyalkyl-substituted derivatives (4a, 4b) form intramolecular hydrogen bonds, as evidenced by IR and NMR data, which stabilize tautomeric forms .
Biological Activity
The compound 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of substituents that enhance biological activity. For example, the synthesis may utilize starting materials such as chlorophenyl derivatives and cyclopentyl ketones, followed by cyclization under acidic or basic conditions.
Biological Activity Overview
The biological activities of 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. This is attributed to their ability to disrupt bacterial cell walls or inhibit enzyme functions essential for bacterial survival.
- Antitumor Activity : Research indicates that oxazine derivatives can possess cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases and inhibition of cell proliferation pathways.
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it may exhibit inhibitory activity against acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary infections.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antibacterial Studies : A series of experiments were conducted to evaluate the antibacterial efficacy of the compound against various Gram-positive and Gram-negative bacteria. The results indicated a moderate to strong inhibition profile, particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
- Antitumor Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathway activation. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.
- Enzyme Inhibition Profiles : The compound was tested for its inhibitory effects on AChE and urease enzymes. The inhibition constants (IC50) indicated that it could serve as a lead compound for developing new drugs aimed at neurodegenerative diseases and gastrointestinal disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
